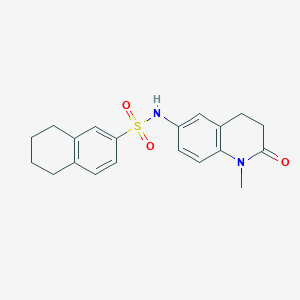![molecular formula C20H15N7O2S B2414544 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1904020-13-8](/img/structure/B2414544.png)
2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic molecule characterized by several distinct functional groups, including the oxoquinazoline, thiophene, triazolopyridazine, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. The key steps usually include the formation of the oxoquinazoline core, followed by the introduction of the thiophene and triazolopyridazine units, and finally the formation of the acetamide linkage. Each step requires careful control of reaction conditions, such as temperature, solvent, and pH, to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial-scale production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. Techniques such as continuous flow synthesis, use of more efficient catalysts, and process intensification could be employed to achieve scalable production.
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiophene and oxoquinazoline moieties, leading to various oxidized derivatives.
Reduction: : Reduction reactions may target the oxoquinazoline group, potentially forming hydroquinazoline derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the thiophene and triazolopyridazine rings, introducing different substituents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halides, alkylating agents.
Major Products: The major products from these reactions depend on the specific conditions and reagents used but typically include various functionalized derivatives of the parent compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for extensive modifications and derivatizations.
Biology: In biological research, 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide may be explored for its potential as a bioactive molecule, given its structural similarity to various biologically active compounds.
Medicine: Medicinally, the compound could be investigated for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities. Its diverse structural features provide multiple points of interaction with biological targets.
Industry: In industry, this compound might be used in the development of advanced materials, such as polymers with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, influencing signaling pathways and biological processes. For example, the oxoquinazoline moiety could bind to enzyme active sites, while the thiophene and triazolopyridazine rings might enhance binding affinity and specificity.
Comparison with Similar Compounds
When comparing 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide with similar compounds, its unique combination of functional groups stands out. Other compounds with oxoquinazoline, thiophene, or triazolopyridazine moieties may exhibit similar reactivity or biological activities, but the specific arrangement in this compound provides a distinct profile.
Similar Compounds
Quinazolinone derivatives: : Known for their various biological activities.
Thiophene-based compounds: : Often explored for their electronic properties.
Triazolopyridazine derivatives: : Investigated for their potential therapeutic applications.
This compound, by integrating these diverse structural features, offers a versatile platform for scientific exploration and application.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O2S/c28-19(11-26-12-22-14-5-2-1-4-13(14)20(26)29)21-10-18-24-23-17-8-7-15(25-27(17)18)16-6-3-9-30-16/h1-9,12H,10-11H2,(H,21,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDVMUYTZOADA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2414461.png)

![(E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2414464.png)




![3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2414469.png)
![6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2414471.png)

![3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2414473.png)


![n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2414483.png)
